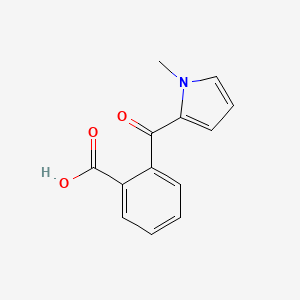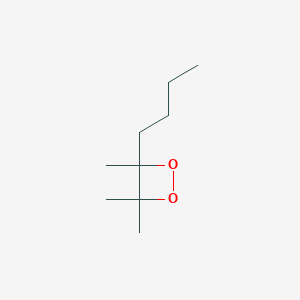
1,7-Octadiene, 3-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Octadiene, 3-methylene- is an organic compound with the molecular formula C9H14. It is a type of diene, meaning it contains two double bonds in its structure. This compound is also known as 3-Methylene-1,7-octadiene and is a colorless liquid at room temperature. It is used in various industrial applications, including as an intermediate in the synthesis of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Octadiene, 3-methylene- can be synthesized through several methods. One common method involves the pyrolysis of β-pinene, which is obtained from turpentine. The pyrolysis process occurs at high temperatures (around 400°C) and results in the formation of 1,7-Octadiene, 3-methylene- as one of the products .
Industrial Production Methods
In industrial settings, 1,7-Octadiene, 3-methylene- is often produced semi-synthetically from natural sources such as Myrcia. The compound can also be obtained through the biosynthesis of myrcene from geranyl pyrophosphate, which isomerizes into linalyl pyrophosphate. The release of the pyrophosphate and a proton completes the conversion .
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Octadiene, 3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The double bonds in the compound make it susceptible to electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogens (e.g., Br2) and acids (e.g., HCl) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons such as octane.
Substitution: Halogenated derivatives and other substituted compounds.
Applications De Recherche Scientifique
1,7-Octadiene, 3-methylene- has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,7-Octadiene, 3-methylene- involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors to exert its effects. The compound’s double bonds allow it to participate in various chemical reactions, which can lead to the formation of active metabolites that influence biological processes .
Comparaison Avec Des Composés Similaires
1,7-Octadiene, 3-methylene- is similar to other dienes such as:
1,7-Octadiene: This compound has a similar structure but lacks the methylene group at the 3-position.
Myrcene (7-Methyl-3-methylene-1,6-octadiene): Myrcene is an isomer of 1,7-Octadiene, 3-methylene- and is commonly found in essential oils.
Uniqueness
1,7-Octadiene, 3-methylene- is unique due to its specific structure, which includes a methylene group at the 3-position. This structural feature gives it distinct chemical and physical properties, making it valuable in various applications.
Conclusion
1,7-Octadiene, 3-methylene- is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it an important intermediate in the synthesis of various chemicals and materials
Propriétés
Numéro CAS |
68695-13-6 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
3-methylideneocta-1,7-diene |
InChI |
InChI=1S/C9H14/c1-4-6-7-8-9(3)5-2/h4-5H,1-3,6-8H2 |
Clé InChI |
VPSGNUSPERBOFO-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC(=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


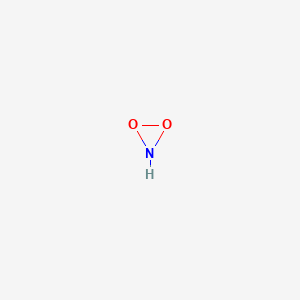
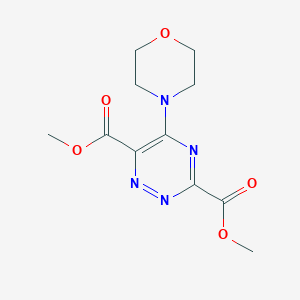
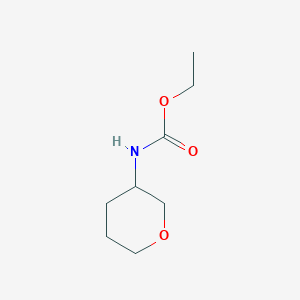


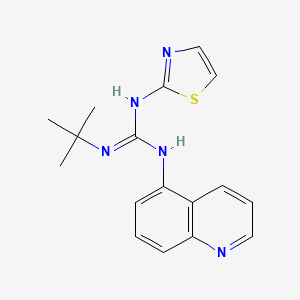
![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)
![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)


